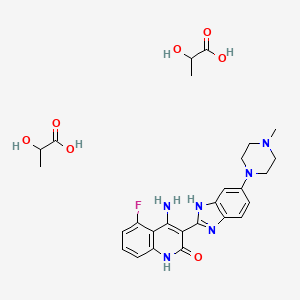

Dovitinib dilactic acid

Description

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dovitinib Dilactic Acid: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib, as its dilactic acid salt, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology research.[1][2] This small molecule inhibitor effectively targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides an in-depth overview of Dovitinib's mechanism of action, focusing on the signaling pathways it inhibits. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field.

Mechanism of Action

Dovitinib functions as an ATP-competitive inhibitor, targeting the kinase activity of several RTK families.[5] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[6][7] Additionally, it exhibits potent inhibitory activity against other class III RTKs such as FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[1] By blocking the autophosphorylation of these receptors, Dovitinib effectively abrogates downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[6][8]

Quantitative Inhibition Data

The inhibitory potency of Dovitinib against various kinases has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy against specific targets.

| Kinase Target | IC50 (nM) | Reference(s) |

| FLT3 | 1 | [1] |

| c-Kit | 2 | [1] |

| FGFR1 | 8 | [1] |

| FGFR3 | 9 | [1] |

| VEGFR1 | 10 | [1] |

| VEGFR2 | 13 | [1] |

| VEGFR3 | 8 | [1] |

| PDGFRβ | 27, 210 | [1] |

| CSF-1R | 36 | [1] |

Signaling Pathway Inhibition

Dovitinib's therapeutic potential stems from its ability to concurrently inhibit multiple critical signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway

The FGF/FGFR signaling axis plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of major pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[3][4][9] Dovitinib's inhibition of FGFR blocks these downstream effects.[9][10]

VEGFR Signaling Pathway

VEGF and its receptors are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Binding of VEGF to VEGFRs, primarily VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways like PI3K-AKT and RAS-MAPK.[11] This leads to endothelial cell proliferation, migration, and survival, ultimately promoting neovascularization. Dovitinib's blockade of VEGFRs disrupts these pro-angiogenic signals.[10]

PDGFR Signaling Pathway

The PDGFR signaling pathway is involved in various cellular processes, including cell growth, proliferation, and migration.[12] Dysregulation of this pathway has been implicated in the pathogenesis of several cancers. Similar to other RTKs, ligand-induced dimerization and autophosphorylation of PDGFRs activate downstream effectors such as the PI3K-AKT and MAPK pathways.[3] Dovitinib's inhibition of PDGFRβ contributes to its overall anti-tumor activity.[12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Dovitinib. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay

This assay determines the IC50 of Dovitinib against purified kinase domains.

Materials:

-

Purified recombinant kinase domains (e.g., FGFR1, VEGFR2)

-

Biotinylated peptide substrate

-

ATP

-

Dovitinib dilactic acid

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphotyrosine antibody

-

Time-Resolved Fluorescence (TRF) reader

Procedure:

-

Prepare serial dilutions of Dovitinib in assay buffer.

-

In a microplate, add the kinase, peptide substrate, and Dovitinib solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate.

-

Wash the plate and add enhancement solution.

-

Read the time-resolved fluorescence signal.

-

Calculate the percent inhibition for each Dovitinib concentration and determine the IC50 value using non-linear regression analysis.[13]

Cell Viability Assay (MTT Assay)

This assay measures the effect of Dovitinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Dovitinib and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the signaling pathways inhibited by Dovitinib.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Dovitinib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of Dovitinib on protein phosphorylation.[3][11]

Clinical and Preclinical Efficacy

Dovitinib has been evaluated in numerous preclinical models and clinical trials across a range of cancer types.

Preclinical Studies

In preclinical models, Dovitinib has demonstrated potent anti-tumor activity. For instance, in xenograft models of breast cancer with FGFR1 amplification, Dovitinib inhibited tumor growth.[15][16] In colorectal cancer cell lines, its effectiveness was observed to be influenced by the mutational status of KRAS and BRAF.[3] Studies in melanoma and gastric cancer models have also shown promising results, particularly in combination with other therapeutic agents.[9][12]

Clinical Trials

Dovitinib has been investigated in clinical trials for various solid and hematological malignancies, including renal cell carcinoma, breast cancer, urothelial carcinoma, and melanoma.[6][15][17][18] While it has shown some clinical benefit, such as stable disease in a subset of patients, its efficacy as a monotherapy has been modest in some settings.[6][18] For example, in a phase 2 study in patients with advanced squamous non-small cell lung cancer with FGFR1 amplification, the overall response rate was 11.5%.[19] The most common adverse events reported in clinical trials include diarrhea, fatigue, and nausea.[6]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key signaling pathways involved in cancer progression. Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling provides a strong rationale for its investigation as an anti-cancer agent. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of Dovitinib and develop novel treatment strategies. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Dovitinib therapy and exploring its efficacy in combination with other targeted agents or immunotherapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. reference.medscape.com [reference.medscape.com]

- 8. Facebook [cancer.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]

- 14. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of dovitinib in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dovitinib Dilactic Acid: A Technical Guide to its Efficacy in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been the subject of extensive preclinical and clinical research to evaluate its therapeutic potential across a range of malignancies. This technical guide provides an in-depth overview of the cancers in which Dovitinib has demonstrated efficacy, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key clinical trial data.

Mechanism of Action

Dovitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in crucial cellular processes such as proliferation, angiogenesis, and survival. Its primary targets include:

-

Fibroblast Growth Factor Receptors (FGFRs): Dovitinib potently inhibits FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway, often through gene amplification or activating mutations, is a key driver in several cancers.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR1, VEGFR2, and VEGFR3, Dovitinib disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRα and PDGFRβ further contributes to the anti-angiogenic and anti-proliferative activity of Dovitinib.

Other notable targets include c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] The simultaneous inhibition of these key signaling pathways forms the basis of Dovitinib's broad-spectrum anti-cancer activity.

Signaling Pathways

Dovitinib's inhibition of FGFR, VEGFR, and PDGFR leads to the downstream suppression of major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression, survival, and proliferation.

Efficacy in Specific Cancers: Clinical Trial Data

Dovitinib has been evaluated in numerous clinical trials for various solid and hematological malignancies. The following tables summarize key efficacy data from these studies.

Renal Cell Carcinoma (RCC)

Dovitinib has shown activity in patients with metastatic renal cell carcinoma, particularly in those who have progressed on prior therapies targeting the VEGF and mTOR pathways.

| Trial Identifier | Phase | Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| NCT01223027 | III | Metastatic RCC (3rd-line) | 570 | 4% (Dovitinib) vs 4% (Sorafenib) | 52% (Dovitinib) vs 52% (Sorafenib) | 3.7 months (Dovitinib) vs 3.6 months (Sorafenib) | 11.1 months (Dovitinib) vs 11.0 months (Sorafenib)[3][4] |

| Phase II | Metastatic RCC (post-VEGFR TKI & mTOR inhibitor) | 67 | 1.8% (at 8 weeks) | 52.7% (at 8 weeks) | 3.7 months | 11.8 months |

Endometrial Cancer

In patients with advanced or metastatic endometrial cancer, the efficacy of Dovitinib has been investigated, particularly in the context of FGFR2 mutations.

| Trial Identifier | Phase | Patient Population | N | Progression-Free at 18 Weeks |

| NCT01379534 | II | Advanced/Metastatic Endometrial Cancer | 53 | 31.8% (FGFR2-mutated) vs 29.0% (FGFR2-non-mutated)[5] |

Breast Cancer

Clinical studies in HER2-negative metastatic breast cancer have explored the efficacy of Dovitinib, with a focus on tumors harboring FGFR1 amplification.

| Trial Identifier | Phase | Patient Population | N | Key Efficacy Endpoint |

| Phase II | HER2-negative Metastatic Breast Cancer | 81 | Unconfirmed Response or Stable Disease >6 months: 25% (FGFR1-amplified/HR+) vs 3% (FGFR1-non-amplified/HR+)[6][7] | |

| Phase II | HR+, HER2- Advanced Breast Cancer (with Fulvestrant) | 31 (FGFR pathway amplified) | Median PFS: 10.9 months (Dovitinib + Fulvestrant) vs 5.5 months (Placebo + Fulvestrant) |

Urothelial Carcinoma

The activity of Dovitinib has been assessed in patients with advanced urothelial carcinoma, with a particular interest in the mutational status of FGFR3.

| Trial Identifier | Phase | Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| NCT00790426 | II | Advanced Urothelial Carcinoma | 44 | 0% (FGFR3-mutated) vs 3.2% (FGFR3-wild-type)[8] | 3.0 months (FGFR3-mutated) vs 1.8 months (FGFR3-wild-type)[9] |

| HCRN 12-157 | II | BCG-Unresponsive NMIUC | 13 | 6-month Complete Response: 33% (FGFR3-mutated) vs 0% (FGFR3-wild-type)[10][11] | - |

Gastrointestinal Stromal Tumor (GIST)

Dovitinib has been evaluated as a therapeutic option for patients with GIST who are refractory or intolerant to imatinib.

| Trial Identifier | Phase | Patient Population | N | Disease Control Rate (DCR) at 12 weeks | Median Progression-Free Survival (PFS) |

| DOVIGIST (NCT01478373) | II | Imatinib-refractory/intolerant GIST | 38 | 52.6%[12] | 4.6 months |

| Phase II | Imatinib and Sunitinib-failed GIST | 30 | DCR at 24 weeks: 13% | 3.6 months[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of Dovitinib.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Dovitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Dovitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14][15][16][17]

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to detect the phosphorylation status of key proteins in signaling pathways affected by Dovitinib.

Detailed Protocol:

-

Sample Preparation:

-

Treat cells with Dovitinib at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.[18][19][20][21][22]

-

Breast Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor activity of Dovitinib in a living organism.

Detailed Protocol:

-

Cell Preparation: Culture human breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Animal Model: Use female immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

-

Tumor Cell Implantation:

-

Subcutaneous Model: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Orthotopic Model: For a more clinically relevant model, inject 50-100 µL of the cell suspension into the mammary fat pad.

-

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

-

Dovitinib Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, Western blotting).[23][24][25][26][27]

Conclusion

This compound has demonstrated anti-tumor activity across a spectrum of cancers, particularly in malignancies driven by dysregulated FGFR, VEGFR, and PDGFR signaling. While it has shown promise in heavily pre-treated patient populations, its efficacy can be variable and is often associated with specific molecular characteristics of the tumor, such as FGFR gene amplifications or mutations. The detailed protocols provided in this guide offer a framework for the continued preclinical and clinical investigation of Dovitinib, with the aim of further elucidating its therapeutic potential and identifying patient populations most likely to benefit from this multi-targeted therapy. Further research is warranted to optimize its use, potentially in combination with other agents, to improve patient outcomes.

References

- 1. ascopubs.org [ascopubs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Second-line dovitinib (TKI258) in patients with FGFR2-mutated or FGFR2-non-mutated advanced or metastatic endometrial cancer: a non-randomised, open-label, two-group, two-stage, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. A PHASE II TRIAL OF DOVITINIB IN BCG-UNRESPONSIVE UROTHELIAL CARCINOMA WITH FGFR3 MUTATIONS OR OVER-EXPRESSION: HOOSIER CANCER RESEARCH NETWORK TRIAL HCRN 12-157 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phase II study of dovitinib in patients with metastatic and/or unresectable gastrointestinal stromal tumours after failure of imatinib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. raybiotech.com [raybiotech.com]

- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 23. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 25. researchgate.net [researchgate.net]

- 26. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

Dovitinib Dilactic Acid: A Potent Inhibitor of FGFR and VEGFR Signaling Pathways in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dovitinib (TKI258) dilactic acid is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic potential in oncology.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), key drivers of tumor growth, proliferation, and angiogenesis.[1][3] By simultaneously inhibiting these critical pathways, Dovitinib offers a dual mechanism of action that can overcome resistance mechanisms associated with single-target therapies.[1][4] This technical guide provides a comprehensive overview of Dovitinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Dual Inhibition of FGFR and VEGFR

Dovitinib competitively binds to the ATP-binding site of multiple RTKs, effectively blocking their kinase activity and downstream signaling.[5] Its primary targets include FGFR1, FGFR2, and FGFR3, as well as VEGFR1, VEGFR2, and VEGFR3.[1][2] This dual inhibition distinguishes Dovitinib from other VEGFR inhibitors like sorafenib and sunitinib.[1]

FGFR Signaling Pathway Inhibition

The FGF/FGFR signaling axis plays a crucial role in cell proliferation, survival, migration, and differentiation.[6] Aberrant FGFR signaling, often through gene amplification, mutation, or translocation, is implicated in a variety of cancers.[7] Dovitinib effectively inhibits FGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[8][9] This leads to the suppression of key downstream effectors such as FRS2 and ERK.[7][10]

VEGFR Signaling Pathway Inhibition

The VEGF/VEGFR pathway is a central regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4] Dovitinib potently inhibits VEGFRs, thereby blocking VEGF-induced endothelial cell proliferation, migration, and survival.[11] This anti-angiogenic activity contributes significantly to its overall anti-tumor effect by reducing tumor blood supply.[1]

Quantitative Data

The following tables summarize the in vitro kinase inhibitory activity and cellular potency of Dovitinib across various targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of Dovitinib [2][10][12]

| Target Kinase | IC50 (nM) |

| FLT3 | 1 |

| c-Kit | 2 |

| CSF-1R | 36 |

| FGFR1 | 8 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

Table 2: Cellular Proliferation Inhibition (IC50) of Dovitinib in Cancer Cell Lines [5][7]

| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |

| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190 |

| SUM52 | Breast Cancer | FGFR2 Amplified | 180 |

| LoVo | Colorectal Cancer | KRAS Mutant | 130 |

| HT-29 | Colorectal Cancer | BRAF Mutant | 2,530 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: FGFR Signaling Pathway Inhibition by Dovitinib.

Caption: VEGFR Signaling Pathway Inhibition by Dovitinib.

Caption: Experimental Workflow for Dovitinib Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR2 Example)

This protocol is adapted from commercially available VEGFR2 kinase assay kits and provides a framework for determining the IC50 of Dovitinib.

-

Reagent Preparation :

-

Prepare a 1x Kinase Buffer from a 5x stock solution.

-

Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

-

Prepare serial dilutions of Dovitinib in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).

-

-

Assay Procedure :

-

Add the Master Mix to all wells of a 96-well plate.

-

Add the serially diluted Dovitinib or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding diluted VEGFR2 enzyme to all wells except the "Blank" control.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection :

-

Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis :

-

Subtract the "Blank" reading from all other measurements.

-

Calculate the percent inhibition for each Dovitinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus Dovitinib concentration and fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method for assessing the effect of Dovitinib on the proliferation of cancer cells.

-

Cell Seeding :

-

Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of Dovitinib in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of Dovitinib or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Assay Procedure :

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis :

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value as described for the kinase inhibition assay.[10]

-

Western Blot Analysis for Phosphorylated Proteins

This protocol describes the detection of phosphorylated FGFR, FRS2, and ERK in cell lysates following Dovitinib treatment.

-

Cell Lysis and Protein Quantification :

-

Treat cells with Dovitinib or vehicle for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), p-FRS2 (Tyr196 or Tyr436), p-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][13][14][15]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software.

-

In Vivo Xenograft Model (Breast Cancer Example)

This protocol provides a general framework for evaluating the anti-tumor efficacy of Dovitinib in a mouse xenograft model.[16]

-

Cell Implantation :

-

Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

-

-

Tumor Growth and Treatment Initiation :

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Dovitinib orally at a specified dose and schedule (e.g., 50 mg/kg, daily).[7] The control group receives the vehicle.

-

-

Efficacy Evaluation :

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Pharmacodynamic and Biomarker Analysis :

Conclusion

Dovitinib dilactic acid is a promising multi-targeted tyrosine kinase inhibitor with potent anti-tumor activity driven by its dual inhibition of FGFR and VEGFR signaling pathways. The preclinical and clinical data demonstrate its potential in various cancer types, particularly those with aberrant FGFR signaling. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Dovitinib and similar targeted agents. Further research is warranted to optimize its clinical application, identify predictive biomarkers, and explore effective combination strategies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. Phospho-FRS2-α (Tyr436) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. promega.com [promega.com]

- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]

- 13. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-105926) [thermofisher.com]

- 15. revvity.com [revvity.com]

- 16. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 18. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Angiogenic Properties of Dovitinib Dilactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anti-angiogenic properties of Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Dovitinib effectively targets key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] This document details the mechanism of action of Dovitinib, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic effects, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[4] Tumors induce angiogenesis by secreting various growth factors that activate signaling pathways in endothelial cells, leading to their proliferation, migration, and formation of new blood vessels. The FGF, VEGF, and PDGF signaling pathways are among the most critical drivers of tumor angiogenesis.[5][6] this compound (also known as TKI258 or CHIR-258) is a potent, orally active small molecule inhibitor that simultaneously targets multiple RTKs involved in these pro-angiogenic pathways.[2][7][8] Its ability to inhibit VEGFR, FGFR, and PDGFR distinguishes it from many other anti-angiogenic agents that may only target the VEGF pathway, offering a broader mechanism of action that can also overcome resistance to VEGF-targeted therapies.[2][9]

Mechanism of Action

Dovitinib exerts its anti-angiogenic effects by competitively binding to the ATP-binding sites of the kinase domains of VEGFR, FGFR, and PDGFR, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[2][10] This blockade disrupts crucial steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.

The primary targets of Dovitinib include:

-

VEGFR-1, -2, and -3: Key mediators of VEGF-driven angiogenesis.[1][11]

-

FGFR-1, -2, and -3: Involved in endothelial cell proliferation and survival, and implicated in resistance to anti-VEGF therapies.[1][9][11]

-

PDGFR-α and -β: Crucial for the recruitment of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.[1]

-

Other RTKs: Dovitinib also shows inhibitory activity against other RTKs such as c-Kit and Flt-3.[8]

By inhibiting these pathways, Dovitinib not only directly suppresses the formation of new blood vessels but also affects the tumor microenvironment, leading to reduced tumor growth and metastasis.[1]

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize the quantitative data on the inhibitory activity of Dovitinib from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Dovitinib against Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 1 | [8] |

| c-Kit | 2 | [8] |

| CSF-1R | 36 | [8] |

| FGFR1 | 8 | [8][12] |

| FGFR2 | 40 | [12] |

| FGFR3 | 9 | [8][12] |

| VEGFR1 | 10 | [8] |

| VEGFR2 | 13 | [8] |

| VEGFR3 | 8 | [8] |

| PDGFRα | 27 | [8] |

| PDGFRβ | 210 | [8] |

Table 2: In Vitro Anti-proliferative Activity of Dovitinib

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MHCC-97H | Human Hepatocellular Carcinoma | 0.87 ± 0.17 | [1] |

| SMMC7721 | Human Hepatocellular Carcinoma | 1.26 ± 0.15 | [1] |

| Endothelial Cells (VEGF-dependent) | Human Microvascular/Umbilical Vein | ~0.04 | [1] |

| LoVo | Human Colon Carcinoma (KRAS mutant) | 0.13 | [7] |

| HT-29 | Human Colon Carcinoma (BRAF mutant) | 2.53 | [7] |

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Dovitinib

| Tumor Model | Animal Model | Dovitinib Dose | Tumor Growth Inhibition | Microvessel Density Reduction | Reference |

| MHCC-97H Xenograft | Nude Mice | 25 mg/kg/day | - | 61.5% | [1] |

| MHCC-97H Xenograft | Nude Mice | 50 mg/kg/day | - | 78.8% | [1] |

| SMMC7721 Xenograft | Nude Mice | 25 mg/kg/day | - | 58.3% | [1] |

| SMMC7721 Xenograft | Nude Mice | 50 mg/kg/day | - | 74.8% | [1] |

| QGY-7703 Xenograft | Nude Mice | 25 mg/kg/day | - | 57.9% | [1] |

| QGY-7703 Xenograft | Nude Mice | 50 mg/kg/day | - | 82.6% | [1] |

| LoVo Xenograft | Nude Mice | 70 mg/kg/day | Significant | Substantial reduction in CD31 staining | [7] |

| HT-29 Xenograft | Nude Mice | 70 mg/kg/day | Significant | Substantial reduction in CD31 staining | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of Dovitinib.

In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound

-

24-well plates

-

Calcein AM (for fluorescence imaging)

-

-

Protocol:

-

Thaw BME on ice overnight.

-

Coat the wells of a 24-well plate with 250 µL of BME and incubate at 37°C for 30-60 minutes to allow for solidification.[13][14]

-

Harvest HUVECs and resuspend them in EGM at a density of 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of Dovitinib in EGM.

-

Add the HUVEC suspension to the Dovitinib solutions.

-

Gently add 200 µL of the cell suspension containing the desired concentration of Dovitinib to each BME-coated well.[15]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[15]

-

After incubation, visualize the tube formation using a phase-contrast microscope.

-

For quantification, the cells can be labeled with Calcein AM, and the total tube length, number of junctions, and number of loops can be measured using image analysis software.[13][16]

-

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a segment of an aorta.

-

Materials:

-

Thoracic aortas from mice (e.g., C57BL/6)

-

Serum-free endothelial cell basal medium (EBM)

-

Collagen type I or Matrigel®

-

This compound

-

48-well plates

-

-

Protocol:

-

Aseptically dissect the thoracic aorta from a euthanized mouse and place it in cold sterile PBS.[17]

-

Carefully remove the surrounding fibro-adipose tissue.

-

Cross-section the aorta into 1 mm thick rings.[17]

-

Embed each aortic ring in a layer of collagen or Matrigel® in a 48-well plate and allow it to solidify at 37°C.[18]

-

Add EBM supplemented with desired growth factors (e.g., VEGF) and different concentrations of Dovitinib to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

-

In Vivo Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors.

-

Materials:

-

Matrigel® (growth factor reduced)

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

This compound (for systemic administration)

-

Immunodeficient mice (e.g., nude mice)

-

-

Protocol:

-

Thaw Matrigel® on ice.

-

Mix Matrigel® (0.5 mL) with a pro-angiogenic factor (e.g., bFGF at 100 ng/mL).

-

Inject the Matrigel® mixture subcutaneously into the flank of the mice.[7][10] The Matrigel® will form a solid plug at body temperature.

-

Administer Dovitinib or vehicle control to the mice daily via oral gavage.

-

After 7-14 days, euthanize the mice and excise the Matrigel® plugs.[7]

-

Fix the plugs in formalin and embed in paraffin for histological analysis.

-

Quantify angiogenesis by staining for an endothelial cell marker such as CD31 or CD34 and measuring the microvessel density within the plug.[7][10] Alternatively, the hemoglobin content of the plug can be measured as an indicator of blood vessel formation.

-

Western Blot Analysis of Signaling Pathways

This technique is used to assess the effect of Dovitinib on the phosphorylation status of key signaling proteins.

-

Protocol:

-

Culture endothelial cells or tumor cells to sub-confluency.

-

Treat the cells with various concentrations of Dovitinib for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR2, VEGFR2, p-FGFR, FGFR, p-ERK, ERK, p-Akt, Akt).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Dovitinib and the workflows of the described experimental assays.

Signaling Pathways

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JCI - Angiogenic factors FGF2 and PDGF-BB synergistically promote murine tumor neovascularization and metastasis [jci.org]

- 5. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase II Study of Dovitinib in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 16. corning.com [corning.com]

- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dovitinib Dilactic Acid: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has emerged as a significant agent in oncology research due to its potent anti-tumor and anti-angiogenic activities. This technical guide provides an in-depth analysis of Dovitinib's effects on the tumor microenvironment (TME). By targeting key signaling pathways, primarily through the inhibition of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), Dovitinib orchestrates a multi-pronged attack on tumor growth and progression. This document synthesizes preclinical and clinical data, detailing the mechanism of action, experimental protocols, and quantitative outcomes associated with Dovitinib treatment. Particular focus is given to its role in modulating angiogenesis, influencing cancer-associated fibroblasts (CAFs), and altering critical intracellular signaling cascades.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of cells, including cancer cells, immune cells, endothelial cells, and cancer-associated fibroblasts (CAFs), all embedded within an extracellular matrix (ECM). The intricate interplay between these components can either promote or suppress tumor growth. This compound (TKI-258) is a small molecule inhibitor that targets multiple RTKs crucial for tumor cell proliferation and the neovascularization that sustains the TME.[1] Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling pathways makes it a compelling candidate for disrupting the supportive network that tumors rely on for their survival and expansion.[1][2] This guide will dissect the multifaceted effects of Dovitinib on the TME, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Dovitinib exerts its anti-tumor effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition disrupts critical cellular processes involved in tumor growth and the maintenance of the TME.

Inhibition of Angiogenesis

A hallmark of Dovitinib's activity is its potent anti-angiogenic effect, primarily mediated through the inhibition of VEGFR and FGFR signaling in endothelial cells.[4] This leads to a reduction in the formation of new blood vessels, which are essential for supplying nutrients and oxygen to the growing tumor.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are key stromal cells within the TME that contribute to tumor progression by secreting growth factors, cytokines, and ECM components. Dovitinib has been shown to interfere with the pro-tumorigenic functions of CAFs. Specifically, it can block CAF-induced invasion of breast cancer cells by inhibiting the expression and secretion of crucial signaling molecules like CCL2, CCL5, and VEGF.[5] This effect is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway in CAFs.[5]

Direct Effects on Tumor Cells

Beyond its impact on the stromal components of the TME, Dovitinib directly affects cancer cells by inhibiting RTKs that drive their proliferation and survival. This leads to cell cycle arrest and apoptosis.[6]

Quantitative Data on Dovitinib's Efficacy

The following tables summarize the quantitative data from various preclinical and clinical studies, highlighting the potent activity of Dovitinib.

Table 1: In Vitro Inhibitory Activity of Dovitinib (IC50 Values)

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 1 | [7] |

| c-Kit | 2 | [7] |

| CSF-1R | 36 | [7] |

| FGFR1 | 8 | [7] |

| FGFR3 | 9 | [7] |

| VEGFR1 | 10 | [7] |

| VEGFR2 | 13 | [7] |

| VEGFR3 | 8 | [7] |

| PDGFRα | 27 | [7] |

| PDGFRβ | 210 | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of Dovitinib in Xenograft Models

| Cancer Type | Animal Model | Dovitinib Dose | Outcome | Quantitative Result | Reference |

| Gastric Cancer | MKN-45 subcutaneous xenografts | Not Specified | Tumor Growth Inhibition | 76% | [8] |

| Gastric Cancer | MKN-45 subcutaneous xenografts | Not Specified | Reduction in Tumor Cell Proliferation (Ki-67) | 39% | [8] |

| Colorectal Cancer | HT29 xenografts | 60 mg/kg (oral/2 days) | Tumor Growth Inhibition | Significant decrease | [9] |

| Multiple Myeloma | KMS11-bearing mice | 10-60 mg/kg/day (oral) | Tumor Growth Inhibition | 48% - 94% | [10] |

| Hepatocellular Carcinoma | Xenograft mouse model | 50, 75 mg/kg | Tumor Growth Inhibition | 97%, 98% | [6] |

Table 3: Clinical Efficacy of Dovitinib

| Cancer Type | Clinical Trial Phase | Key Finding | Quantitative Result | Reference |

| Advanced Melanoma | Phase I/II | Stable Disease | 25.5% of patients | [11] |

| Advanced Renal Cell Carcinoma | Phase III (retrospective analysis) | Increased Overall Survival (in DRP-sensitive group) | Median OS: 15.0 months (vs. 11.2 months with sorafenib) | [12] |

| FGFR-amplified Breast Cancer | Phase II | Reduction in Target Lesions | Mean reduction of 21.1% | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of Dovitinib.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat cells with various concentrations of Dovitinib and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

In Vivo Xenograft Studies

Xenograft models are instrumental in evaluating the anti-tumor efficacy of Dovitinib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used to prevent rejection of human tumor cells.[16]

-

Tumor Cell Implantation: Human cancer cell lines (e.g., HT-29 for colorectal cancer) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[16][17]

-

Drug Administration: Dovitinib is typically administered orally at a specified dose and schedule (e.g., 60 mg/kg every 2 days).[9]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[9][16]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within tissue sections, providing insights into the effects of Dovitinib on the TME.

-

Principle: This technique uses antibodies to specifically bind to antigens in tissue sections. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.

-

Protocol for Ki-67 (Proliferation Marker) and CD31 (Endothelial Cell Marker):

-

Tissue Preparation: Formalin-fix and paraffin-embed tumor tissues. Cut 5 µm thick sections and mount on slides.[18]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[18]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[18]

-

Peroxidase Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 or CD31.[18][19]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen (e.g., DAB) to visualize the staining.[18]

-

Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

-

Analysis: Quantify the staining by counting positive cells or measuring the stained area. For CD31, microvessel density can be determined by counting the number of blood vessels per field.[19]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Dovitinib and the logical flow of its effects on the tumor microenvironment.

Caption: Mechanism of Action of Dovitinib.

Caption: Dovitinib's Effects on the Tumor Microenvironment.

Caption: Experimental Workflow for Dovitinib Evaluation.

Conclusion

This compound represents a powerful therapeutic strategy that targets multiple facets of the tumor microenvironment. Its ability to inhibit key RTKs involved in angiogenesis, fibroblast activation, and direct tumor cell proliferation underscores its potential as a robust anti-cancer agent. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Dovitinib and other multi-targeted therapies. A thorough understanding of its complex interactions within the TME is crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this treatment. Future investigations should continue to explore the nuanced effects of Dovitinib on other TME components, such as immune cells, and its potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Neoadjuvant Treatment with Angiogenesis‐Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting multiple tyrosine kinase receptors with Dovitinib blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. targetedonc.com [targetedonc.com]

- 13. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. altogenlabs.com [altogenlabs.com]

- 17. Dovitinib synergizes with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells regardless of RAS-RAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. dovepress.com [dovepress.com]

Early Research on Dovitinib Dilactic Acid for Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (TKI258), a small molecule inhibitor, emerged in the landscape of targeted cancer therapies as a potent oral multi-receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the simultaneous targeting of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Unlike many kinase inhibitors that are highly specific, dovitinib was designed to inhibit members of the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) families.[1][2][3] This multi-targeted approach held promise for overcoming resistance mechanisms that can develop with agents targeting a single pathway. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on dovitinib dilactic acid in the context of solid tumors.

Preclinical Pharmacology

In Vitro Kinase Inhibition

Dovitinib demonstrated potent inhibitory activity against a range of receptor tyrosine kinases in cell-free assays. The half-maximal inhibitory concentrations (IC50) highlight its potent effect on Class III, IV, and V RTKs.

| Target Kinase | IC50 (nM) |

| FLT3 | 1[4] |

| c-Kit | 2[4] |

| CSF-1R | 36[4] |

| FGFR1 | 8[4][5] |

| FGFR2 | 40[5] |

| FGFR3 | 9[4][5] |

| VEGFR1 | 10[4] |

| VEGFR2 | 13[4] |

| VEGFR3 | 8[4] |

| PDGFRα | 27[4] |

| PDGFRβ | 210[4] |

In Vitro Cellular Proliferation Assays

The anti-proliferative activity of dovitinib was evaluated in various cancer cell lines, demonstrating a range of sensitivities.

| Cell Line | Cancer Type | IC50 |

| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 nM[6] |

| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 nM[6] |

| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 nM[6] |

| B9 (FGF-stimulated WT-FGFR3) | Murine Pro-B | 25 nM[4][6] |

| B9 (FGF-stimulated mutant FGFR3) | Murine Pro-B | 70-90 nM[6] |

| SK-HEP1 | Hepatocellular Carcinoma | ~1.7 µM[6] |

| LoVo (KRAS mutant) | Colorectal Cancer | 130 nM[7] |

| HT-29 (BRAF mutant) | Colorectal Cancer | 2,530 nM[7] |

In Vivo Xenograft Models

Dovitinib exhibited significant anti-tumor activity in various preclinical xenograft models of solid tumors.

| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition |

| Renal Cell Carcinoma | 786-O | 60 mg/kg/day (oral) | 91% reduction in mean tumor volume compared to vehicle[5] |

| Renal Cell Carcinoma | Caki-1 | 60 mg/kg/day (oral) | 83% reduction in mean tumor volume compared to vehicle[5] |

| Gastric Cancer | MKN-45 | Not specified | 76% inhibition in tumor growth[8][9] |

| Breast Cancer (FGFR1-amplified) | HBCx-2 | 50 mg/kg | Tumor regression[10] |

| Gastrointestinal Stromal Tumor | UZLX-GIST9 | Not specified | Induced pronounced tumor necrosis[11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Biochemical assays to determine the IC50 values of dovitinib against various receptor tyrosine kinases were performed using cell-free systems. The general protocol involves the incubation of the purified kinase domain with its substrate (often a synthetic peptide) and ATP in the presence of varying concentrations of dovitinib. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays.

Cell Proliferation Assays (MTT Assay)

The anti-proliferative effects of dovitinib on cancer cell lines were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Dovitinib Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of dovitinib. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of dovitinib that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Studies

-

Animal Models: Studies commonly utilized immunodeficient mice (e.g., nude or NOD/SCID mice).[11]

-

Tumor Cell Implantation: Human cancer cells were implanted subcutaneously or orthotopically into the mice.[11][13] For patient-derived xenografts (PDX), tumor fragments were directly implanted.[11][13]

-

Tumor Growth and Measurement: Tumors were allowed to establish to a certain size before the initiation of treatment. Tumor volume was periodically measured using calipers.[11]

-

Dovitinib Administration: Dovitinib was administered orally at specified doses and schedules.[5]

-

Efficacy Assessment: The primary endpoint was typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group. Other assessments included animal survival and analysis of tumor tissue for biomarkers.[8][9]

Signaling Pathway Inhibition

Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets are the receptor tyrosine kinases FGFR, VEGFR, and PDGFR. Inhibition of these receptors blocks the activation of downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Early Phase I Clinical Trials in Solid Tumors

Early clinical development of dovitinib in patients with advanced solid tumors focused on establishing its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy.

| Study | Patient Population | Dosing Regimen | MTD | Dose-Limiting Toxicities (DLTs) | Efficacy |

| Phase I/II in Advanced Melanoma[14] | Advanced melanoma refractory to standard therapies | 200-500 mg/day | 400 mg/day | Grade 3 nausea, fatigue, diarrhea; Grade 4 fatigue | Stable disease in 12/47 patients |

| Phase I in Advanced/Metastatic RCC[15] | Advanced/metastatic renal cell carcinoma | 500 or 600 mg/day (5-days-on/2-days-off) | 500 mg/day (5-days-on/2-days-off) | Grade 2 bradycardia, Grade 4 hypertensive crisis, Grade 3 asthenia with nausea/vomiting | 2 partial responses, 12 stable disease |

| Bioequivalence Study in Advanced Solid Tumors[16] | Advanced solid tumors (excluding breast cancer) | 500 mg once daily (5-days-on/2-days-off) | Not Applicable (Bioequivalence study) | Diarrhea (60%), nausea (53%), fatigue (45%), vomiting (43%) | 1 partial response, 32% stable disease |

| Phase Ib with Gemcitabine/Cisplatin or Gemcitabine/Carboplatin[17] | Advanced solid tumors | Dovitinib (starting at 300 mg) + chemotherapy (21-day cycles) | Not established (study closed due to toxicity) | Prolonged neutropenia, febrile neutropenia, thromboembolic events | No objective responses |

Experimental Workflow for a Phase I Dose-Escalation Study

Caption: A typical 3+3 dose-escalation design for a Phase I trial to determine the MTD of a new agent.

Conclusion

The early research on this compound established its profile as a potent multi-targeted inhibitor of key receptor tyrosine kinases involved in cancer progression. Preclinical studies demonstrated its ability to inhibit tumor growth and proliferation both in vitro and in various in vivo models of solid tumors. The mechanism of action, centered on the blockade of FGFR, VEGFR, and PDGFR signaling, provided a strong rationale for its clinical development. Early-phase clinical trials in patients with advanced solid tumors confirmed the biological activity of dovitinib and established a manageable safety profile, with a recommended dose and schedule for further investigation. While the journey of a drug through clinical development is long and complex, this foundational research provided the essential data and scientific rationale for the continued evaluation of dovitinib in various solid tumor indications.

References

- 1. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized phase 1 crossover study assessing the bioequivalence of capsule and tablet formulations of dovitinib (TKI258) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase Ib study of dovitinib in combination with gemcitabine plus cisplatin or gemcitabine plus carboplatin in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib Dilactic Acid: A Multi-Targeted Tyrosine Kinase Inhibitor for Combating Tumor Growth and Metastasis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dovitinib dilactic acid, a potent, orally bioavailable small molecule inhibitor, has emerged as a significant agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to elucidate its anti-tumor properties. Dovitinib distinguishes itself by simultaneously targeting multiple receptor tyrosine kinases (RTKs) pivotal to tumor progression, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). This multi-targeted approach allows Dovitinib to concurrently inhibit tumor cell proliferation, angiogenesis, and metastatic dissemination. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study and application of novel cancer therapeutics.

Mechanism of Action: A Multi-Pronged Attack on Tumorigenesis

Dovitinib exerts its anti-neoplastic effects by inhibiting the phosphorylation of several class III, IV, and V RTKs, thereby blocking their downstream signaling cascades.[1] The primary targets of Dovitinib are central to key oncogenic processes:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers, driving cell proliferation, survival, and migration. Dovitinib potently inhibits FGFR1, FGFR2, and FGFR3.[2][3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As a crucial mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFRs are a prime target for anti-cancer therapies. Dovitinib effectively inhibits VEGFR1, VEGFR2, and VEGFR3.[2][3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling contributes to tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment. Dovitinib targets PDGFRβ.[3]

By inhibiting these RTKs, Dovitinib disrupts downstream signaling pathways critical for tumor cell survival and proliferation, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] This dual blockade of key cellular proliferation and survival pathways, coupled with its potent anti-angiogenic effects, forms the basis of Dovitinib's robust anti-tumor activity.

Quantitative Data: In Vitro and In Vivo Efficacy

The efficacy of Dovitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity and anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of Dovitinib (IC50 Values)

| Target Kinase | IC50 (nM) | Reference(s) |

| FLT3 | 1 | [6] |

| c-Kit | 2 | [6] |

| FGFR1 | 8 | [6] |

| FGFR3 | 9 | [6] |

| VEGFR1 | 10 | [6] |

| VEGFR2 | 13 | [6] |

| VEGFR3 | 8 | [6] |

| PDGFRβ | 210 | [6] |

| CSF-1R | 36 | [2] |

Table 2: Preclinical In Vivo Efficacy of Dovitinib

| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Metastasis Inhibition | Reference(s) |

| FGFR1-amplified Breast Cancer Xenograft (HBCx-2) | 30 mg/kg/day | Significant growth inhibition | Not Reported | [7] |

| FGFR1-amplified Breast Cancer Xenograft (HBCx-2) | 50 mg/kg/day | Tumor regression | Not Reported | [7] |